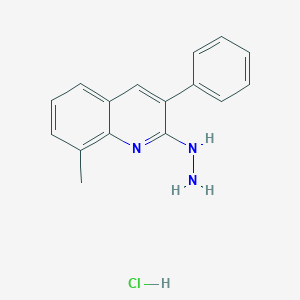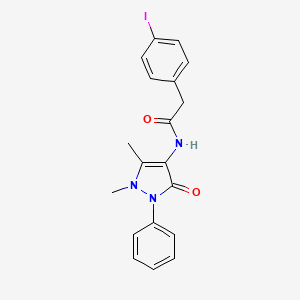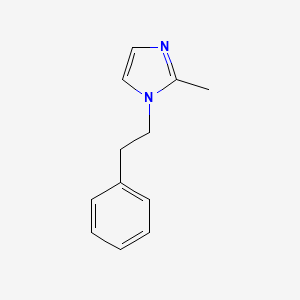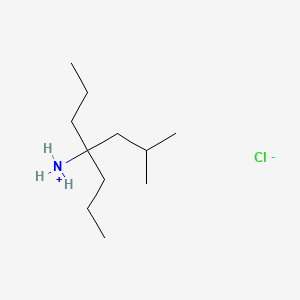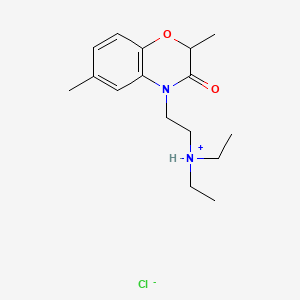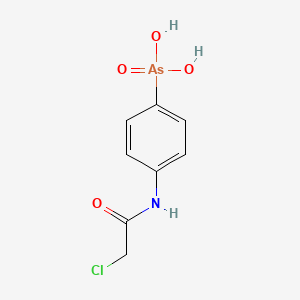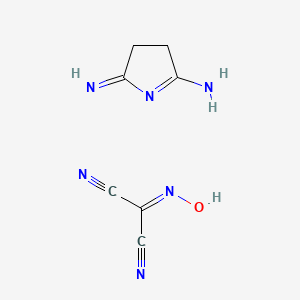
2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is a compound with the molecular formula C7H8N6O and a molecular weight of 192.178 g/mol. This compound is known for its unique structure, which includes both hydroxyimino and imino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine typically involves the reaction of hydroxyimino-malononitrile with pyrrolidine-2,5-dione-diimine. The reaction conditions often include the use of solvents such as ethanol or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine involves its interaction with various molecular targets. The hydroxyimino and imino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione-diimine: A related compound with similar structural features.
Hydroxyimino-malononitrile: Another compound with a hydroxyimino group.
Uniqueness
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is unique due to the presence of both hydroxyimino and imino groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
CAS No. |
6318-05-4 |
|---|---|
Molecular Formula |
C7H8N6O |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C4H7N3.C3HN3O/c5-3-1-2-4(6)7-3;4-1-3(2-5)6-7/h1-2H2,(H3,5,6,7);7H |
InChI Key |
UHPDWJPBLNVJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N=C1N.C(#N)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


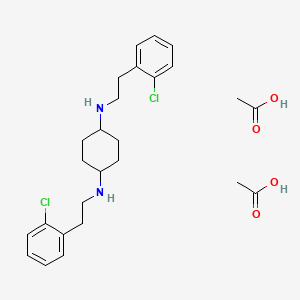
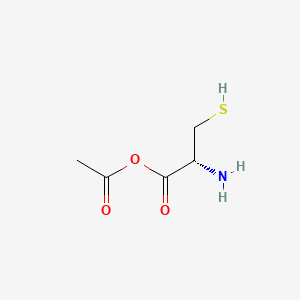

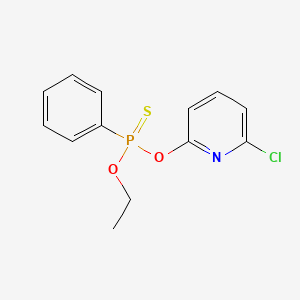
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
